5-(Benzyloxy)-2-bromoaniline

Vue d'ensemble

Description

5-(Benzyloxy)-2-bromoaniline is a chemical compound that has a range of applications in scientific research. It is a brominated aniline derivative that is synthesized from aniline and bromobenzene. This compound has been studied extensively in recent years due to its potential use in various fields such as biochemistry, physiology, and pharmacology. In

Applications De Recherche Scientifique

-

Pharmaceutical and Medicinal Chemistry

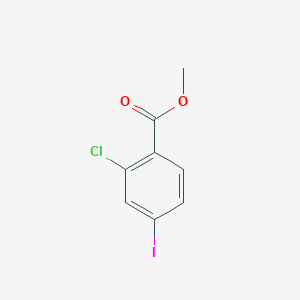

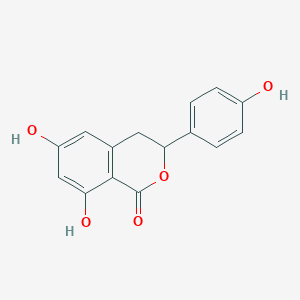

- Application : Chalcones derivatives, which can be synthesized using compounds like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have wide applications in pharmaceutical and medicinal chemistry .

- Method : These compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- Results : The synthesized compounds were screened for antimicrobial activity .

-

Synthesis of Heterocycle Compounds

- Application : The compound (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has been used as a starting material for synthesizing a new heterocycle compound with observed in vivo anti-inflammatory properties.

- Method : The specific methods of synthesis are not detailed in the source, but it mentions that this compound is often used as a building block or an intermediate in complex syntheses.

- Results : The synthesized heterocycle compound showed in vivo anti-inflammatory properties.

-

Benzylic Oxidations and Reductions

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This property is used in various chemical reactions, including oxidations and reductions .

- Method : Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred . Reductions can be achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

- Results : These reactions are useful in preparing substituted benzoic acids .

-

Synthesis of Heterocycle Compounds

- Application : The compound “Methyl 5-(benzyloxy)-2 H-chromene-7-carboxylate” was obtained as a side product from the cyclization of "3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester" .

- Method : After simultaneous deprotection of the hydroxyl group and double-bond reduction, the purified compounds were characterized by spectroscopic methods (FT-IR, 1 H and 13 C NMR, NOESY, and HSQC) .

- Results : This compound is often used as a building block or an intermediate in complex syntheses .

-

Synthesis of Transition Metal Complexes

- Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized . These complexes have promising biological activity and are the focal point of extensive investigations in coordination .

- Method : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results : The synthesized metal(II) complexes were found to be highly potent and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .

-

Aldose Reductase Inhibitors

- Application : Hydroxypyridinone derivatives were designed, synthesized and evaluated for their inhibitory behavior and antioxidant activity . These derivatives are multifunctional aldose reductase inhibitors .

- Method : The specific methods of synthesis are not detailed in the source, but it mentions that these derivatives were tightly bound to the activate site, suggesting strongly inhibitory action of derivatives against ALR2 .

- Results : The compound {2- [2- (3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4 H -pyridin-1-yl}-acetic acid (7l) was the most potent, with IC50 values of 0.789 μM . Moreover, 7l showed excellent selectivity towards ALR2 with selectivity index 25.23, which was much higher than that of eparlestat (17.37), the positive control .

Propriétés

IUPAC Name |

2-bromo-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDSBDMPNWSMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451423 | |

| Record name | 5-(Benzyloxy)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-bromoaniline | |

CAS RN |

119879-90-2 | |

| Record name | 5-(Benzyloxy)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)